What is Nizatidine-d3 and its primary use in research?
What is Nizatidine-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nizatidine-d3, a deuterated analog of the histamine H2 receptor antagonist, Nizatidine. This document details its primary application in research as an internal standard for the accurate quantification of Nizatidine in biological matrices, which is a critical aspect of pharmacokinetic and bioequivalence studies.
Introduction to Nizatidine-d3
Nizatidine-d3 is a stable isotope-labeled form of Nizatidine, where three hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Nizatidine but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for bioanalytical applications.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₈D₃N₅O₂S₂ |
| Molecular Weight | 334.48 g/mol |
| CAS Number | 1246833-99-7 |
Primary Use in Research: An Internal Standard for Bioanalysis
The primary and most critical application of Nizatidine-d3 in a research setting is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] The addition of a known concentration of Nizatidine-d3 to biological samples (such as plasma or urine) at the beginning of the sample preparation process allows for the correction of variability that can occur during sample extraction, chromatography, and ionization in the mass spectrometer. This ensures the accuracy and precision of the quantification of Nizatidine.
The use of a stable isotope-labeled internal standard like Nizatidine-d3 is considered the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte (Nizatidine), leading to similar behavior during sample processing and analysis.
Experimental Protocol: Quantification of Nizatidine in Human Plasma and Urine by LC-MS/MS
The following is a detailed methodology for the quantification of Nizatidine in human plasma and urine using Nizatidine-d3 as an internal standard. This protocol is based on a validated LC-MS/MS assay.[2]
Materials and Reagents
-
Nizatidine reference standard
-
Nizatidine-d3 (internal standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate
-
Human plasma and urine (blank)
Sample Preparation
-
Spiking: To 100 µL of plasma or urine sample, add a known amount of Nizatidine-d3 working solution.
-
Protein Precipitation: Add 300 µL of methanol to the sample.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Agilent Eclipse Plus C18 (100mm × 4.6mm, 5µm) |
| Mobile Phase | Methanol : Water (95:5, v/v) with 5mM Ammonium Formate |
| Flow Rate | 0.5 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table below |
MRM Transitions for Nizatidine and Nizatidine-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nizatidine | 332.1 | 155.1 |
| Nizatidine-d3 (IS) | 335.1 | 155.1 |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Nizatidine in human plasma and urine.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Linear Range | LLOQ |
| Human Plasma | 5 - 2000 ng/mL | 5 ng/mL |
| Human Urine | 0.5 - 80 µg/mL | 0.5 µg/mL |
Further detailed validation data, including intra- and inter-day precision and accuracy, recovery, and stability, would be available in the full study report of a validated bioanalytical method.
Nizatidine's Mechanism of Action: Histamine H2 Receptor Signaling Pathway
Nizatidine is a competitive antagonist of the histamine H2 receptor, primarily found on the basolateral membrane of gastric parietal cells.[3] By blocking the binding of histamine to this receptor, Nizatidine effectively inhibits gastric acid secretion. The signaling pathway is initiated by the binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR).
Caption: Nizatidine blocks the histamine H2 receptor signaling pathway.
The activation of the H2 receptor leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream effector proteins, a key step in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell, ultimately leading to the secretion of gastric acid.[4][5] Nizatidine, by blocking the initial step of histamine binding, effectively prevents this entire cascade.
Experimental Workflow: Bioanalytical Method Using Nizatidine-d3
The following diagram illustrates the typical workflow for the quantification of Nizatidine in a biological sample using Nizatidine-d3 as an internal standard.
Caption: Workflow for Nizatidine quantification using Nizatidine-d3.
This workflow highlights the critical role of adding the internal standard at the beginning of the process to ensure that any sample loss or variation during the subsequent steps is accounted for, leading to reliable and accurate results.
References
- 1. Validation of a new high-performance liquid chromatography assay for nizatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Signal transduction and intracellular recruitment of gastric proton pump in the parietal cell] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
